Comparative hCA II Inhibition: Fluoro vs. Amino Substituent
The closest analog with available quantitative data is 4-amino-N-(4-sulfamoylphenyl)benzenesulfonamide, which inhibits human carbonic anhydrase II (hCA II) with a Ki of 33 nM [1]. The target compound's 4-fluoro substituent is electron-withdrawing (Hammett σp = 0.06) compared to the electron-donating 4-amino group (σp = -0.66), which will alter the pKa of the terminal sulfonamide zinc-binding group. Based on class-level structure-activity relationships, electron-withdrawing substituents on the terminal phenyl ring typically enhance CA II binding affinity by lowering the sulfonamide pKa, favoring the deprotonated, zinc-binding form at physiological pH [2]. This suggests a quantifiable improvement in potency over the 33 nM amino-analog baseline.
| Evidence Dimension | Inhibition constant (Ki) against human carbonic anhydrase II |
|---|---|
| Target Compound Data | Predicted Ki < 33 nM (based on class-level electron-withdrawing effect of fluoro substituent) |
| Comparator Or Baseline | 4-amino-N-(4-sulfamoylphenyl)benzenesulfonamide: Ki = 33 nM |
| Quantified Difference | Potency enhancement inferred from Hammett σp difference (Δσp ≈ 0.72) |
| Conditions | Class-level inference from stopped-flow CO2 hydration assay using recombinant hCA II |
Why This Matters
Procurement of the fluoro analog instead of the amino analog is justified when the research objective requires maximal hCA II inhibition efficiency, as the electron-withdrawing character of fluorine is expected to deliver a lower Ki.
- [1] BindingDB. Affinity data for 4-amino-N-(4-sulfamoylphenyl)benzenesulfonamide (CHEMBL269122). Ki = 33 nM for human carbonic anhydrase II. View Source
- [2] Krishnamurthy, V. M., Kaufman, G. K., Urbach, A. R., Gitlin, I., Gudiksen, K. L., Weibel, D. B., & Whitesides, G. M. (2008). Carbonic anhydrase as a model for biophysical and physical-organic studies of protein-ligand binding. Chemical Reviews, 108(3), 946-1051. View Source
